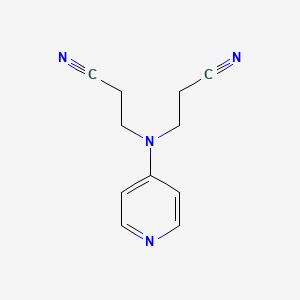
3,3'-(Pyridin-4-ylimino)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Pyridin-4-ylimino)dipropanenitrile: is an organic compound with the molecular formula C11H12N4 It is characterized by the presence of a pyridine ring attached to an imino group, which is further connected to two propanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridin-4-ylimino)dipropanenitrile typically involves the reaction of 4-aminopyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process parameters such as temperature, pressure, and catalyst concentration are optimized to maximize the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-(Pyridin-4-ylimino)dipropanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can participate in substitution reactions where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3’-(Pyridin-4-ylimino)dipropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of pyridine-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The unique structure of 3,3’-(Pyridin-4-ylimino)dipropanenitrile may allow it to interact with specific biological targets, leading to the discovery of new pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(Pyridin-4-ylimino)dipropanenitrile involves its interaction with specific molecular targets. The imino group and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
- 3,3’-(1,3-Propanediyldi-4,1-piperidinediyl)dipropanenitrile
- 3,3-(Octadecylazanediyl)dipropanenitrile
Comparison: Compared to similar compounds, 3,3’-(Pyridin-4-ylimino)dipropanenitrile is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications. Additionally, the imino group provides a site for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties.
Properties
CAS No. |
91088-96-9 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-[2-cyanoethyl(pyridin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H12N4/c12-5-1-9-15(10-2-6-13)11-3-7-14-8-4-11/h3-4,7-8H,1-2,9-10H2 |
InChI Key |
NOBXIFMVFNTKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


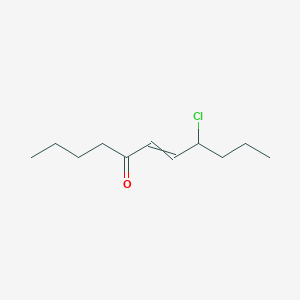
![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


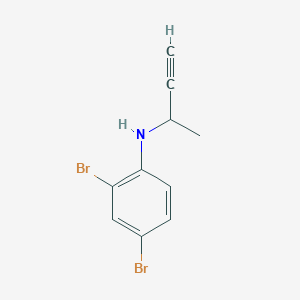

![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
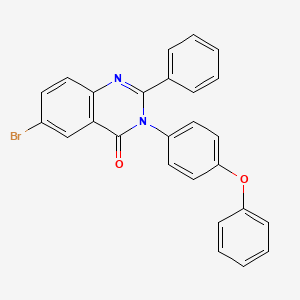
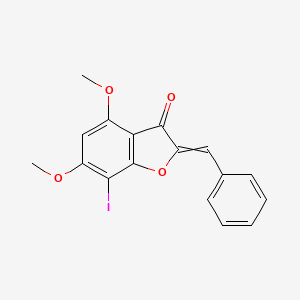
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
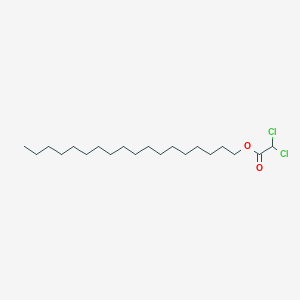
stannane](/img/structure/B14374678.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
